2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N2O3S/c17-13-8-12(1-2-14(13)18)27(24,25)23-6-4-11(9-23)26-15-7-10(3-5-22-15)16(19,20)21/h1-3,5,7-8,11H,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTAMQVCWWRQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic molecule notable for its potential biological activities. This article aims to detail its biological activity, synthesis, mechanism of action, and relevant case studies.
Structure
The compound features a pyridine ring substituted with a trifluoromethyl group and a sulfonyl-pyrrolidine moiety. The presence of these functional groups is critical for its biological activity.
Molecular Formula
- Molecular Formula : C14H12ClF3N2O3S
- Molecular Weight : 384.77 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity, while the trifluoromethyl group contributes to the lipophilicity and metabolic stability of the molecule.
Targeted Biological Effects
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
- Anticancer Activity : Research suggests that it may inhibit cancer cell proliferation in vitro.
Case Studies
- In Vitro Studies : A study conducted by Akhtar et al. demonstrated that derivatives of similar structures exhibited significant anti-inflammatory activity with IC50 values comparable to standard drugs like diclofenac . This suggests that our compound may also possess similar properties.
- Mechanistic Studies : Research has shown that compounds with trifluoromethyl groups can enhance potency against specific biological targets, such as 5-hydroxytryptamine (5-HT) uptake inhibitors, which could be relevant for our compound’s pharmacological profile .
Synthetic Route
The synthesis typically involves multiple steps:
- Formation of Sulfonyl Chloride : Reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid.
- Coupling Reaction : The sulfonyl chloride is reacted with pyrrolidine to form the sulfonyl-pyrrolidine derivative.
- Final Coupling with Trifluoromethyl Pyridine : The final product is obtained through a coupling reaction with a trifluoromethyl-substituted pyridine derivative.
Summary Table of Synthesis Steps
| Step | Reaction | Reagents | Outcome |
|---|---|---|---|
| 1 | Formation of sulfonyl chloride | 3-Chloro-4-fluoroaniline + Chlorosulfonic acid | Sulfonyl chloride intermediate |
| 2 | Coupling | Sulfonyl chloride + Pyrrolidine | Sulfonyl-pyrrolidine derivative |
| 3 | Final coupling | Sulfonyl-pyrrolidine + Trifluoromethyl pyridine | Final product |
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
Sulfonylation : Reaction of pyrrolidine derivatives with 3-chloro-4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
Ether Formation : Coupling the sulfonylated pyrrolidine with 2-hydroxy-4-(trifluoromethyl)pyridine using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, THF, 60°C).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Q. Optimization Strategies :
- Temperature Control : Lower temperatures during sulfonylation reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in ether formation.
- Catalyst Screening : Palladium-based catalysts improve regioselectivity in heterocyclic coupling .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm), sulfonyl group (δ 7.8–8.2 ppm for aromatic protons), and trifluoromethylpyridine (δ 120–125 ppm in ¹³C).
- 19F NMR : Confirm fluorophenyl (δ -110 to -115 ppm) and trifluoromethyl (δ -60 to -65 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₄ClF₄N₂O₃S) with <2 ppm error.
- HPLC-PDA : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacological mechanisms of this compound?
Methodological Answer:
- In Vitro Assays :
- Target Binding : Radioligand displacement assays (e.g., using [³H]-labeled ligands) to assess affinity for receptors like GPCRs or kinases.
- Enzyme Inhibition : Measure IC₅₀ values in fluorogenic substrate-based assays (e.g., proteases, phosphatases).
- In Vivo Models :
- Dose-Response Studies : Administer doses (1–50 mg/kg) in rodent models to evaluate pharmacokinetics (AUC, Cmax) and toxicity .
- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-treated cohorts. Use randomized block designs to minimize bias .
Q. What strategies address discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay Standardization :
- Cell Line Authentication : Use STR profiling to confirm cell identity (e.g., HEK293 vs. HeLa).
- Buffer Consistency : Maintain identical pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
- Data Normalization : Express activity as % inhibition relative to controls to account for plate-to-plate variability.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity .
Q. What is the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental Persistence :
- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9, 25°C) to measure degradation half-life.
- Photolysis : Expose to UV light (λ = 254 nm) to assess photodegradation products via LC-MS .
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour EC₅₀ testing (OECD 202 guidelines).
- Bioaccumulation : Measure log Kow using shake-flask methods; values >3 indicate high bioaccumulation risk .
Q. How does the compound’s structure-activity relationship (SAR) inform drug discovery?
Methodological Answer:
| Structural Feature | Biological Impact | Example Analog |
|---|---|---|
| 3-Chloro-4-fluorophenyl sulfonyl | Enhances target selectivity | 4-(Chloro)phenyl pyrimidine (antimicrobial) |
| Pyrrolidine ring | Improves metabolic stability | Pyrido[3,4-d]pyrimidine (antitumor) |
| Trifluoromethylpyridine | Increases lipophilicity (log P ~2.5) | Sulfonamide derivatives (antibiotic) |
Q. Key SAR Insights :
- The sulfonyl group is critical for hydrogen bonding with catalytic residues (e.g., serine in proteases).
- Trifluoromethylpyridine enhances blood-brain barrier penetration .
Q. What in silico methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding poses with targets (e.g., COX-2, PDB ID: 5KIR). Focus on binding energy (ΔG < -8 kcal/mol).
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity to predict IC₅₀ .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability (RMSD <2 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
